Cas no 85523-00-8 (N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE)

N-Isopropyl-N-methyl-tert-butylamine is a tertiary amine compound characterized by its branched alkyl structure, which imparts steric hindrance and influences its reactivity. This compound is primarily utilized as a base or catalyst in organic synthesis, particularly in reactions requiring selective deprotonation or as a non-nucleophilic base. Its sterically hindered nature minimizes unwanted side reactions, enhancing reaction efficiency and yield. The compound's stability under various conditions makes it suitable for use in sensitive synthetic processes. Additionally, its low nucleophilicity is advantageous in applications where interference with electrophilic centers must be avoided. Proper handling and storage are essential due to its potential reactivity with strong acids or oxidizing agents.
N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE structure
85523-00-8 structure
商品名:N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE
CAS番号:85523-00-8
MF:C8H19N
メガワット:129.24316239357
MDL:MFCD00274225
CID:990599
PubChem ID:24868058

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE 化学的及び物理的性質

名前と識別子

    • N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE
    • N,2-dimethyl-N-propan-2-ylpropan-2-amine
    • Methyl-isopropyl-tert.-butyl-amin
    • N-isopropyl-N-methyl-butylamine
    • N-isopropyl-N-methyl-t-butylamine
    • N-tert.-Butyl-N-methyl-N-isopropylamin
    • tert-butylisopropylmethylamine
    • tert-butyl-N-methyl-N-isopropylamine
    • Diethylamine, N,1,1,1′-tetramethyl- (7CI)
    • N,2-Dimethyl-N-(1-methylethyl)-2-propanamine (ACI)
    • 85523-00-8
    • AKOS025295835
    • N-isopropyl-N,2-dimethylpropan-2-amine
    • LCZC2579
    • N-Isopropyl-N-methyl-tert-butylamine, 98%
    • DB-321201
    • SCHEMBL2047428
    • DTXSID70402936
    • G86033
    • MDL: MFCD00274225
    • インチ: 1S/C8H19N/c1-7(2)9(6)8(3,4)5/h7H,1-6H3
    • InChIKey: WYLLBTPEHIVUKV-UHFFFAOYSA-N
    • ほほえんだ: N(C(C)(C)C)(C(C)C)C

計算された属性

  • せいみつぶんしりょう: 129.15200
  • どういたいしつりょう: 129.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 79.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 3.2A^2

じっけんとくせい

  • 密度みつど: 0.767 g/mL at 25 °C(lit.)
  • ゆうかいてん: -76.53°C (estimate)
  • ふってん: 127 °C(lit.)
  • フラッシュポイント: 華氏温度:48.2°f
    摂氏度:9°c
  • 屈折率: n20/D 1.419(lit.)
  • PSA: 3.24000
  • LogP: 2.12510
  • じょうきあつ: 18.7±0.2 mmHg at 25°C

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE セキュリティ情報

  • 記号: GHS02 GHS07
  • シグナルワード:Danger
  • 危害声明: H225-H315-H319-H335
  • 警告文: P210-P261-P305+P351+P338
  • 危険物輸送番号:UN 1993 3/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 11-36/37/38
  • セキュリティの説明: S16; S26; S36
  • 危険物標識: F Xi
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • リスク用語:R11; R36/37/38

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE 税関データ

  • 税関コード:2921199090
  • 税関データ:

    中国税関コード:

    2921199090

    概要:

    2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
S841178-5ml
N-Isopropyl-N-methyl-tert-butylamine
85523-00-8 98%
5ml
RMB 697.02 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
443328-5ML
N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE
85523-00-8
5ml
¥1065.78 2023-12-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04259-5ml
N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE
85523-00-8 98%
5ml
¥1228.0 2024-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-236052-5 ml
N-Isopropyl-N-methyl-tert-butylamine,
85523-00-8 ≥98%
5 ml
¥414.00 2023-09-05

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 1 h, reflux; reflux → 83 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Formic acid Solvents: Water ;  0 °C; 2 h, 50 - 55 °C
2.2 Reagents: Potassium hydroxide Solvents: Water
3.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Tetrahydrofuran ;  2 h, rt
4.2 Reagents: Water ;  rt
リファレンス
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water ;  0 °C; 2 h, 50 - 55 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
リファレンス
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water ;  0 °C; 2 h, 50 - 55 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Solvents: Tetrahydrofuran ;  2 h, rt
3.2 Reagents: Water ;  rt
リファレンス
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Adiponitrile Catalysts: Tetrabutylammonium iodide ;  30 min, reflux; reflux → 78 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Formic acid Solvents: Water ;  0 °C; 2 h, 50 - 55 °C
2.2 Reagents: Potassium hydroxide Solvents: Water
3.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Tetrahydrofuran ;  2 h, rt
4.2 Reagents: Water ;  rt
リファレンス
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

ごうせいかいろ 5

はんのうじょうけん
1.1 1 h, reflux; reflux → 83 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Formic acid Solvents: Water ;  0 °C; 2 h, 50 - 55 °C
2.2 Reagents: Potassium hydroxide Solvents: Water
リファレンス
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Adiponitrile Catalysts: Tetrabutylammonium iodide ;  30 min, reflux; reflux → 78 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Formic acid Solvents: Water ;  0 °C; 2 h, 50 - 55 °C
2.2 Reagents: Potassium hydroxide Solvents: Water
リファレンス
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Solvents: Tetrahydrofuran ;  2 h, rt
2.2 Reagents: Water ;  rt
リファレンス
Molecular Addition Compounds. 15. Synthesis, Hydroboration, and Reduction Studies of New, Highly Reactive tert-Butyldialkylamine-Borane Adducts
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1999, 64(17), 6263-6274

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE Raw materials

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE Preparation Products

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE 関連文献

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINEに関する追加情報

Professional Introduction to N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE (CAS No. 85523-00-8)

N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE, a compound with the chemical formula C₉H₂₁NO, is a significant intermediate in the field of pharmaceutical and specialty chemical synthesis. This amine derivative is characterized by its structural stability and reactivity, making it a valuable building block in the development of various chemical entities. The compound's unique properties stem from its isopropyl, methyl, and tert-butyl substituents, which contribute to its versatility in synthetic pathways.

The CAS No. 85523-00-8 provides a unique identifier for this chemical, ensuring precise classification and reference in scientific literature and industrial applications. As research in medicinal chemistry progresses, the demand for high-quality intermediates like N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE continues to grow, particularly in the design of novel therapeutic agents. Its role in facilitating complex organic transformations has been increasingly recognized, especially in the synthesis of bioactive molecules.

In recent years, significant advancements have been made in leveraging N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE in the development of pharmaceutical intermediates. For instance, studies have demonstrated its utility in constructing heterocyclic frameworks, which are prevalent in many biologically active compounds. The compound's ability to undergo selective reactions under mild conditions makes it an attractive choice for medicinal chemists seeking efficient synthetic routes. Furthermore, its incorporation into drug-like molecules has shown promise in enhancing pharmacokinetic profiles, such as improving solubility and metabolic stability.

The synthetic methodologies involving N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE have been refined through continuous research efforts. Researchers have explored various catalytic systems that enhance the efficiency of its transformations, reducing both reaction times and byproduct formation. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups into the molecule, expanding its synthetic utility. These developments align with the broader trend toward greener and more sustainable chemical processes, emphasizing minimal waste generation and energy consumption.

Moreover, the application of computational chemistry has played a pivotal role in optimizing the use of N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE. Molecular modeling techniques have enabled researchers to predict reaction outcomes with high accuracy, thereby streamlining the discovery process. This computational approach has been particularly valuable in identifying novel synthetic strategies that might not be apparent through traditional experimental methods. As a result, the compound's potential is being harnessed more effectively than ever before.

Recent studies have also highlighted the importance of N-ISOPROPYL-N-METHYL-TERT-BUTYLAMINE in drug discovery pipelines. Its structural features make it a suitable candidate for generating libraries of diverse compounds for high-throughput screening. By serving as a scaffold for structural diversification, this amine derivative has contributed to the identification of lead compounds with promising biological activity. Such discoveries underscore its significance as a versatile intermediate in modern pharmaceutical research.

The industrial production of N-ISOPROPYL-N-METHYLTERT-BUTYIAMINE adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation and crystallization to isolate the compound from impurities. These processes are critical for maintaining the integrity of downstream applications, particularly in pharmaceutical manufacturing where even minor impurities can impact efficacy and safety.

As the field of chemical biology continues to evolve, N-ISOPROPYL-N-METHYLTERT-BUTYIAMINE is expected to play an increasingly prominent role. Its unique reactivity and structural properties make it indispensable for constructing complex molecular architectures essential for drug development. Researchers are also exploring its potential applications beyond traditional pharmaceuticals, such as in agrochemicals and materials science, further broadening its utility.

In conclusion, N-ISOPROPYL-N-METHYLTERT-BUTYIAMINE (CAS No. 85523-00-8) stands as a cornerstone intermediate in synthetic chemistry. Its contributions to pharmaceutical innovation are well-documented, with ongoing research uncovering new possibilities for its application. As scientific understanding deepens and methodologies advance, this compound will undoubtedly remain at the forefront of chemical synthesis, driving progress across multiple industries.

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